2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride
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Overview
Description
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-formylphenylmethylpyrrolidine or 2-carboxyphenylmethylpyrrolidine.
Reduction: Formation of 2-(2-methoxycyclohexyl)methylpyrrolidine.
Substitution: Formation of 2-(2-alkoxyphenyl)methylpyrrolidine derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: A simpler analog with a methyl group instead of the methoxyphenylmethyl group.
2-(2-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring.
2-(2-Methoxybenzyl)pyrrolidine: Similar structure but without the hydrochloride salt form.
Uniqueness
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, effects on specific cellular processes, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to significant alterations in cellular processes, including anti-inflammatory and antimicrobial effects, although the exact pathways are still under investigation.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit notable anti-inflammatory properties. For instance, derivatives of pyrrolidine have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that certain pyrrolidine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of IC50 Values for COX-2 Inhibition
Compound | IC50 (µM) |
---|---|
This compound | TBD |
Celecoxib | 0.04 ± 0.01 |
Other Pyrrolidine Derivatives | TBD |
Antimicrobial Activity
In addition to anti-inflammatory properties, this compound may exhibit antimicrobial activity. Pyrrolidine derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds demonstrate moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating their potential as effective antibacterial agents .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Bacillus subtilis | TBD |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrrolidine derivatives could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory medications.
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of pyrrolidine derivatives reported effective inhibition against strains such as E. coli and S. aureus, suggesting that modifications in the chemical structure can enhance bioactivity .
- Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines indicated that some pyrrolidine derivatives could selectively inhibit cancer cell growth while sparing normal cells, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that specific substituents on the pyrrolidine ring can significantly affect its binding affinity and selectivity toward biological targets. For example, electron-donating groups on the aromatic ring have been associated with enhanced anti-inflammatory activity .
Properties
CAS No. |
1079651-42-5 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |
InChI Key |
XPYRDYGDKSQICS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2.Cl |
Origin of Product |
United States |
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